

A Technical Guide to the Physical and Chemical Properties of (+)-8-Methoxyisolariciresinol

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Compound of Interest

Compound Name: (+)-8-Methoxyisolariciresinol

Cat. No.: B046503

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Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **(+)-8-Methoxyisolariciresinol**, a naturally occurring lignan. It is intended for researchers, scientists, and drug development professionals. This document consolidates available data on its chemical identity, physicochemical properties, and spectroscopic characteristics. Furthermore, it outlines generalized experimental protocols for its isolation and characterization and visualizes its primary mechanism of action through signaling pathway diagrams.

Chemical Identity and Structure

(+)-8-Methoxyisolariciresinol is a polyphenolic compound belonging to the lignan class, predominantly found in various plant sources.^[1] It is structurally related to other well-known lignans like isolariciresinol. For clarity, it is important to note that this compound is often referred to in literature and commercial listings by the synonym (+)-5-Methoxyisolariciresinol.

Identifier	Value
IUPAC Name	(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol[2][3]
Synonyms	(+)-5-Methoxyisolariciresinol, 5-Methoxy-(+)-isolariciresinol[2][3]
CAS Number	136082-41-2[1], 243141-26-6[2][3]
Molecular Formula	C ₂₁ H ₂₆ O ₇ [1][3]
Molecular Weight	390.4 g/mol [1][3]
Canonical SMILES	<chem>COC1=CC(=CC(=C1O)OC)[C@@H]2--INVALID-LINK--O)OC)CO">C@HCO[3]</chem>
InChI Key	JUJIQKRWLCSYQD-KPHUOKFYSA-N[2][3]

Physicochemical Properties

The physicochemical properties of **(+)-8-Methoxyisolariciresinol** are essential for its handling, formulation, and application in research and development. The data, primarily from chemical supplier databases, is summarized below.

Property	Value	Reference
Appearance	Powder	[2]
Melting Point	117-118°C	[2]
Boiling Point	602.4 ± 55.0°C (Predicted)	[2]
Density	1.274 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.	[2]
Optical Rotation	Specific value not found in available literature. As a chiral molecule with the "(+)" designation, it is dextrorotatory.	
Storage	Store at -20°C	[2]

Spectroscopic Data

Detailed, publicly archived ¹H-NMR and ¹³C-NMR spectra for **(+)-8-Methoxyisolariciresinol** are not readily available. Characterization of this molecule would typically rely on a combination of techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would be used to determine the proton environment, including aromatic and aliphatic protons, and their coupling. ¹³C-NMR would identify the number and type of carbon atoms. 2D NMR techniques (COSY, HSQC, HMBC) would be employed to establish the complete connectivity and confirm the structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (e.g., LC-Q-TOF/MS), would be used to confirm the elemental composition (C₂₁H₂₆O₇) by providing a highly accurate mass measurement of the molecular ion.[4] Tandem MS (MS/MS) would be used to study its fragmentation pattern, further aiding in structural confirmation.

Experimental Protocols

The following sections describe generalized, representative protocols for the isolation and characterization of lignans like **(+)-8-Methoxysolariciresinol** from a plant matrix.

General Protocol for Isolation and Purification

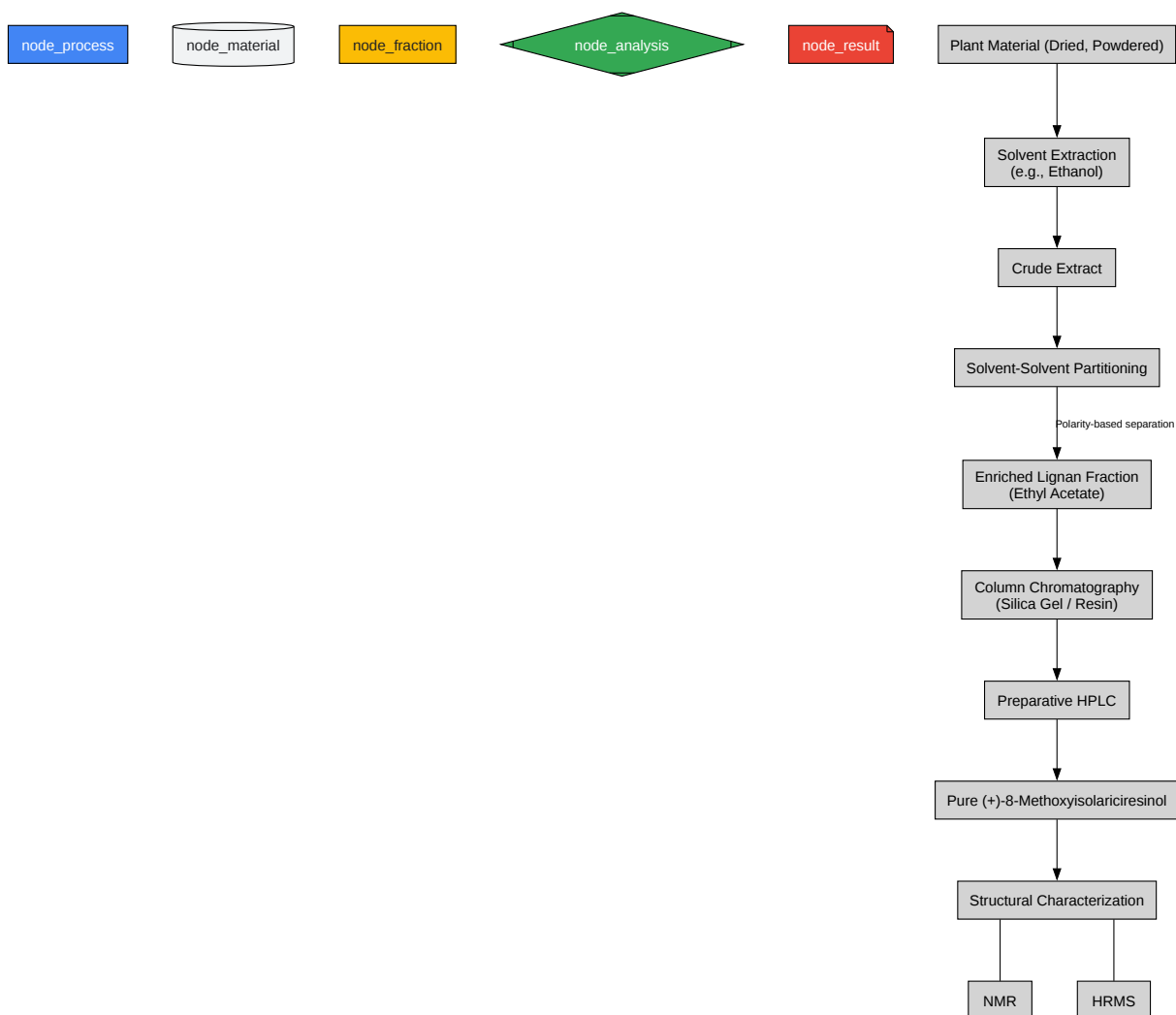
This protocol is a composite of standard methods used for extracting lignans from plant material.

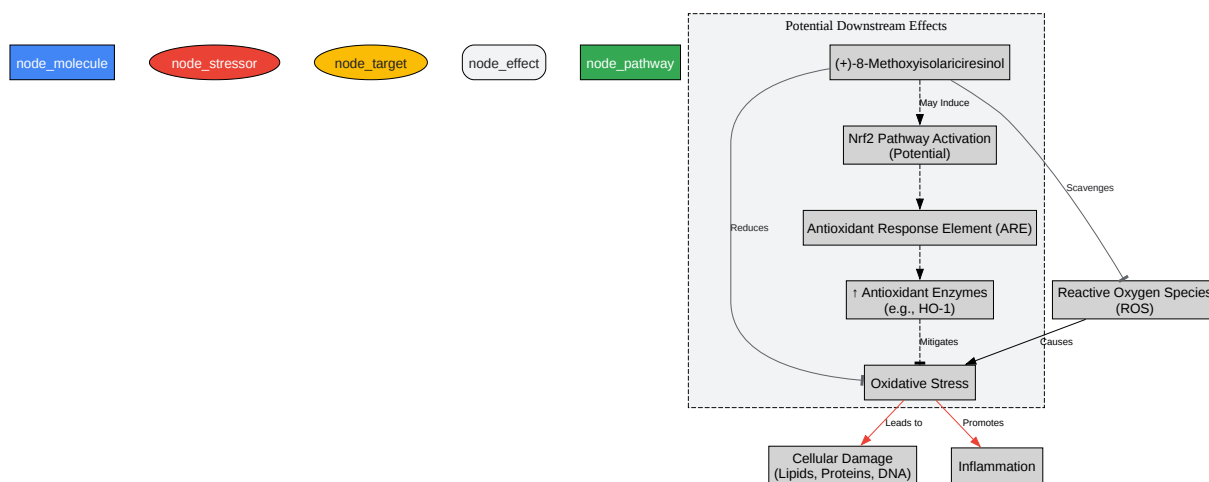
- **Extraction:** The dried and powdered plant material is subjected to extraction, often using a solvent like ethanol or methanol, sometimes in an aqueous mixture. Techniques such as maceration, soxhlet extraction, or ultrasonication-assisted extraction may be employed to maximize yield.
- **Solvent Partitioning:** The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically enriched in the ethyl acetate fraction.
- **Chromatographic Separation:** The enriched fraction is subjected to column chromatography for further purification.
 - **Silica Gel Chromatography:** The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of hexane/ethyl acetate or dichloromethane/methanol.
 - **Resin Chromatography:** Macroporous resins can also be used for enrichment and purification.[\[5\]](#)
- **Final Purification:** Fractions containing the target compound are pooled and may be subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) or crystallization to yield the pure compound.

Protocol for UPLC-MS Characterization

This protocol outlines a typical method for the analytical characterization of the purified compound.

- Sample Preparation: A stock solution of the purified **(+)-8-Methoxysolariciresinol** is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 0.1 mg/mL.
- Chromatographic Conditions:
 - System: An Ultra-High-Performance Liquid Chromatography (UPLC) system.
 - Column: A reversed-phase column (e.g., C18, 1.7 μ m, 2.1 \times 50 mm).[6]
 - Mobile Phase: A binary gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[6]
 - Gradient Elution: A typical gradient might start at 10% B, increase to 100% B over several minutes, hold, and then return to initial conditions for equilibration.[6]
 - Flow Rate: ~0.3-0.5 mL/min.
 - Injection Volume: 1-5 μ L.
- Mass Spectrometry Conditions:
 - System: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).[6]
 - Ionization Mode: Electrospray ionization (ESI), run in both positive and negative modes to capture different adducts.
 - Data Acquisition: A data-dependent acquisition (DDA) method is often used, where the instrument performs a full scan to detect parent ions and then selects the most intense ions for fragmentation (MS/MS).[6]





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